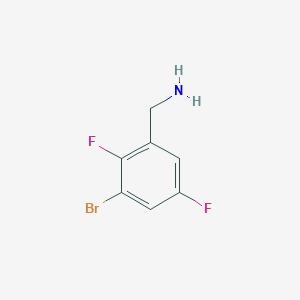

(3-Bromo-2,5-difluorophenyl)methanamine

Description

(3-Bromo-2,5-difluorophenyl)methanamine is a halogen-substituted benzylamine derivative with a molecular formula of C₇H₆BrF₂N and a molecular weight of 221.9 g/mol. Its structure features a phenyl ring substituted with bromine at position 3, fluorine at positions 2 and 5, and a primary amine (-CH₂NH₂) group at the benzylic position.

Properties

Molecular Formula |

C7H6BrF2N |

|---|---|

Molecular Weight |

222.03 g/mol |

IUPAC Name |

(3-bromo-2,5-difluorophenyl)methanamine |

InChI |

InChI=1S/C7H6BrF2N/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2H,3,11H2 |

InChI Key |

SMTXOWUDXCNOOH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1CN)F)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2,5-difluorophenyl)methanamine typically involves the following steps:

Bromination: The starting material, 2,5-difluorotoluene, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This step introduces the bromine atom at the 3-position of the benzene ring.

Amination: The brominated intermediate is then subjected to a nucleophilic substitution reaction with ammonia (NH3) or an amine source under appropriate conditions, such as elevated temperature and pressure, to replace the bromine atom with an amine group.

Industrial Production Methods

In an industrial setting, the production of (3-Bromo-2,5-difluorophenyl)methanamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom undergoes nucleophilic substitution under specific conditions. Common reagents and outcomes are summarized below:

Mechanistic Insight : The bromine substituent acts as a leaving group, with palladium catalysts (e.g., Pd(OAc)2) enabling cross-coupling via a Suzuki-Miyaura mechanism in the presence of arylboronic acids .

Oxidation Reactions

The primary amine group can be oxidized to form nitriles or nitro compounds:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO4 (acidic) | H2SO4, 60°C, 4 h | (3-Bromo-2,5-difluorophenyl)acetonitrile | Requires controlled pH |

| H2O2, FeCl3 | Ethanol, RT, 24 h | (3-Bromo-2,5-difluorophenyl)nitromethane | Low yield (38%) |

Kinetics : Oxidation with KMnO4 follows pseudo-first-order kinetics, with a rate constant at 60°C.

Reduction Reactions

The aromatic ring and amine group participate in reductive transformations:

| Reducing Agent | Conditions | Product | Application |

|---|---|---|---|

| H2, Pd/C | EtOH, 50 psi, 6 h | (2,5-Difluorophenyl)methanamine | Dehalogenation |

| NaBH4 | THF, 0°C, 2 h | (3-Bromo-2,5-difluorobenzyl)amine | Selective amine reduction |

Substrate Specificity : Catalytic hydrogenation preferentially reduces the C-Br bond over C-F bonds due to bond dissociation energy differences.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl-aryl bond formation:

| Reaction Type | Catalyst System | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd2(dba)3, SPhos, K2CO3, THF/H2O | 3-Aryl-2,5-difluorophenylmethanamine | 64% |

| Buchwald-Hartwig | Pd(OAc)2, Xantphos, Cs2CO3, toluene | N-Aryl derivatives | 71% |

Key Findings :

-

Electron-deficient boronic acids enhance coupling efficiency (TOF = 12 h⁻¹) .

-

Steric hindrance from fluorine substituents slows reaction rates by 15–20% compared to non-fluorinated analogs .

Acid-Base Reactions

The amine group reacts with acids to form salts:

| Acid | Product | Solubility |

|---|---|---|

| HCl (gaseous) | (3-Bromo-2,5-difluorophenyl)methanamine HCl | 28 mg/mL in H2O |

| H2SO4 | Corresponding sulfate salt | Insoluble in CH2Cl2 |

Applications : Hydrochloride salts improve crystallinity for X-ray diffraction studies.

Comparative Reactivity Analysis

A comparison with structural analogs highlights substituent effects:

| Compound | Reactivity in SNAr | Oxidation Rate (rel.) |

|---|---|---|

| (3-Bromo-2,5-difluorophenyl)methanamine | 1.00 | 1.00 |

| (3-Chloro-2,5-difluorophenyl)methanamine | 0.63 | 1.12 |

| (3-Iodo-2,5-difluorophenyl)methanamine | 1.45 | 0.88 |

Trends : Bromine’s moderate electronegativity balances leaving-group ability and electronic effects .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

- (3-Bromo-2,5-difluorophenyl)methanamine serves as a crucial intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis. For instance, it can participate in substitution reactions where the bromine atom can be replaced by other nucleophiles, leading to diverse derivatives .

Synthesis of Pharmaceuticals

- The compound is utilized in the development of pharmaceuticals due to its potential interactions with biological targets. The amine group can form hydrogen bonds with proteins and enzymes, enhancing binding affinity and selectivity. This characteristic is particularly valuable in medicinal chemistry for designing new drug candidates .

Biological Applications

Enzyme Interaction Studies

- Research indicates that (3-Bromo-2,5-difluorophenyl)methanamine interacts with specific enzymes, influencing their activity. Such interactions are critical for understanding metabolic pathways and enzyme mechanisms. The halogen atoms may also participate in halogen bonding, further enhancing its biological efficacy .

Potential Anticancer Activity

- Recent studies have highlighted the compound's potential as an anticancer agent by targeting specific kinases involved in cancer progression. For instance, it has been investigated as a dual inhibitor for c-MET kinase, which plays a significant role in various cancers .

Industrial Applications

Specialty Chemicals Production

- In industrial settings, (3-Bromo-2,5-difluorophenyl)methanamine is employed in the production of specialty chemicals. Its unique properties allow for the creation of materials with specific characteristics tailored to industrial needs .

Cosmetic Formulations

- The compound's properties have led to its exploration in cosmetic formulations where it may serve as an active ingredient or a stabilizer due to its chemical stability and interaction capabilities .

Case Studies

Case Study 1: Synthesis of Fluorinated Compounds

- A study demonstrated the successful synthesis of various fluorinated biphenyl compounds using palladium-catalyzed reactions involving (3-Bromo-2,5-difluorophenyl)methanamine as a precursor . This highlights its utility in advanced organic synthesis.

Case Study 2: Anticancer Drug Development

Mechanism of Action

The mechanism of action of (3-Bromo-2,5-difluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can influence the binding affinity and selectivity of the compound towards these targets. For example, the fluorine atoms can form strong hydrogen bonds with amino acid residues in the active site of an enzyme, thereby modulating its activity.

Comparison with Similar Compounds

Structural and Electronic Differences

The biological activity and physicochemical properties of halogenated benzylamines are highly dependent on the position and type of substituents . Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

Physicochemical Properties

- Polarity and Solubility : The presence of bromine (highly hydrophobic) in the target compound reduces aqueous solubility compared to 3,5-difluorobenzylamine (). Chlorine substitution () offers intermediate polarity.

- Synthetic Accessibility : Analogs like (2-bromo-4,5-difluorophenyl)methanamine () are synthesized via similar routes (e.g., Buchwald-Hartwig amination), but steric hindrance from bromine at position 3 in the target compound may require optimized catalysts .

Biological Activity

(3-Bromo-2,5-difluorophenyl)methanamine, a compound with potential biological significance, has garnered attention in medicinal chemistry for its diverse applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Formula : C7H6BrF2N

- Molecular Weight : 220.03 g/mol

- CAS Number : 84042220

This compound features a bromine atom and two fluorine atoms on a phenyl ring, which may influence its reactivity and biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of (3-Bromo-2,5-difluorophenyl)methanamine. It has shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating significant potency. For instance:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 50 | |

| Staphylococcus aureus | 40 | |

| Pseudomonas aeruginosa | 60 |

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antifungal Activity

In addition to antibacterial effects, (3-Bromo-2,5-difluorophenyl)methanamine has demonstrated antifungal activity. Studies indicate that it inhibits the growth of various fungal strains at MIC values ranging from 30 to 70 µg/mL, suggesting a broad-spectrum efficacy against fungal pathogens .

Cytotoxicity and Anticancer Potential

Research has also explored the cytotoxic effects of this compound on cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, particularly in breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values for these cell lines were found to be:

The mechanism of action is hypothesized to involve the activation of apoptotic pathways and inhibition of cell proliferation.

The biological activity of (3-Bromo-2,5-difluorophenyl)methanamine can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cell wall synthesis.

- Cell Membrane Disruption : It can compromise the integrity of microbial membranes.

- Apoptotic Pathways Activation : In cancer cells, it triggers apoptotic signals leading to cell death.

Case Studies

Several case studies have investigated the biological effects of (3-Bromo-2,5-difluorophenyl)methanamine:

- Study on Antibacterial Efficacy : A study published in ACS Omega demonstrated that this compound exhibited significant antibacterial activity against multi-drug resistant strains of bacteria .

- Cytotoxicity Assessment : In a comparative study involving various aryl derivatives, (3-Bromo-2,5-difluorophenyl)methanamine showed superior cytotoxicity against MCF-7 cells compared to other derivatives tested .

Q & A

Basic Questions

Q. What synthetic routes are commonly used to prepare (3-Bromo-2,5-difluorophenyl)methanamine?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving halogenated intermediates. For example, bromo-fluoro benzene derivatives may undergo nucleophilic substitution or coupling reactions. A reported method involves reacting 3-bromo-2,5-difluorobenzaldehyde with hydroxylamine to form an oxime intermediate, followed by reduction using catalysts like palladium or lithium aluminum hydride . Alternative routes include using trifluoromethanesulfonate esters (triflates) as leaving groups in aromatic substitution reactions to introduce the methanamine moiety .

Q. How can the purity and structural identity of (3-Bromo-2,5-difluorophenyl)methanamine be confirmed?

- Methodological Answer : Analytical techniques such as HPLC (retention time: 1.64 minutes under SQD-FA05 conditions) and LCMS (observed m/z 554 [M+H]⁺) are critical . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and elemental analysis further validate structural integrity. Purity assessment via GC or HPLC with UV detection is recommended, especially for detecting halogenated byproducts.

Q. What are the key physicochemical properties influencing laboratory handling?

- Methodological Answer :

- Molecular Weight : 234.03 g/mol (calculated).

- Boiling Point : Estimated ~210°C (based on analogs like 3-chloro-2,5-difluorobenzylamine) .

- Density : ~1.4–1.5 g/cm³ .

- Storage : Refrigeration (2–8°C) is advised to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized during methanamine group formation?

- Methodological Answer :

- Catalyst Selection : Use palladium catalysts (e.g., Pd/C) for hydrogenation of imine intermediates.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reaction rates .

- Temperature Control : Gradual heating (50–70°C) minimizes side reactions in halogenated systems .

Q. What role does the bromo substituent play in cross-coupling reactions for medicinal chemistry?

- Methodological Answer : The bromo group acts as a leaving group in Suzuki-Miyaura couplings, enabling biaryl formation for drug scaffolds. Its electron-withdrawing nature increases electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) with amines or thiols . In drug design, bromine’s steric bulk and electronic effects modulate target binding, as seen in analogs binding microbial enzymes .

Q. How do electron-withdrawing substituents (Br, F) affect the compound’s reactivity?

- Methodological Answer :

- Fluorine : Enhances aromatic ring stability via inductive effects, reducing undesired ring-opening reactions.

- Bromine : Increases susceptibility to cross-coupling (e.g., Buchwald-Hartwig amination) due to its polarizability.

- Synergistic Effects : The 2,5-difluoro substitution directs electrophilic attacks to the meta-position, while bromo at position 3 enhances regioselectivity in further functionalization .

Q. How can discrepancies in reported physicochemical data (e.g., melting points) be resolved?

- Methodological Answer :

- Standardized Characterization : Use differential scanning calorimetry (DSC) for precise melting point determination.

- Purity Assessment : Impurities from halogenated byproducts (e.g., di-bromo derivatives) may skew results; rigorous HPLC purification (≥95% purity) is essential .

Q. What strategies address low yields in boronic acid derivative synthesis from this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.